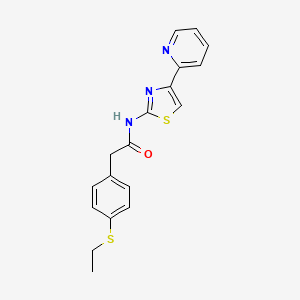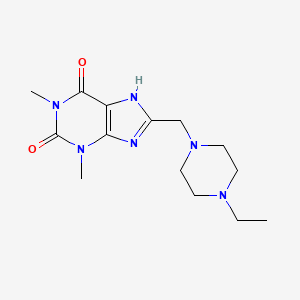
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as ETP-46321, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties have demonstrated significant analgesic activity in in vivo models. Some compounds showed analgesic and anti-inflammatory effects stronger than reference drugs, indicating their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Psychotropic Activity
Studies on 8-aminoalkyl derivatives of purine-2,6-dione have revealed their potential psychotropic activity. Selected compounds produced antidepressant-like effects and exerted anxiolytic-like activity in mice models, showing promise as treatments for psychiatric conditions (Chłoń-Rzepa et al., 2013).
Serotoninergic and Dopaminergic Receptor Affinity
A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones was synthesized and evaluated for their affinity toward serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This study identified potent ligands for these receptors, indicating their potential application in developing treatments for disorders associated with these receptor systems (Zagórska et al., 2015).
Anticancer, Anti-HIV-1, and Antimicrobial Agents
Research into substituted purine derivatives has explored their potential as anticancer, anti-HIV-1, and antimicrobial agents. Compounds have shown potent cytotoxic activities against various cancer cell lines and have displayed activity against HIV-1 and different microbial pathogens, highlighting their therapeutic potential in treating a wide range of diseases (Rida et al., 2007).
properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-4-19-5-7-20(8-6-19)9-10-15-11-12(16-10)17(2)14(22)18(3)13(11)21/h4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJGMCBFTSEOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
![5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2572535.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)
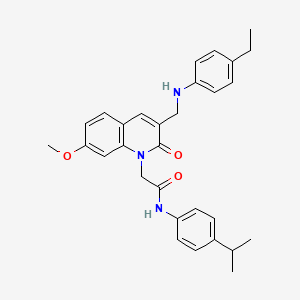
![2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2572543.png)
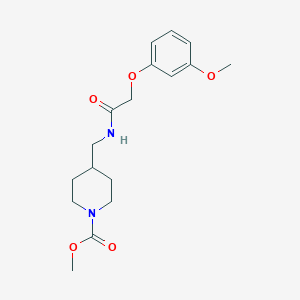
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2572546.png)
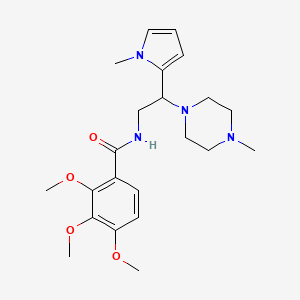
![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)
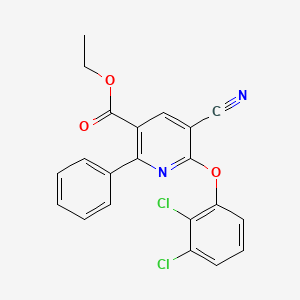
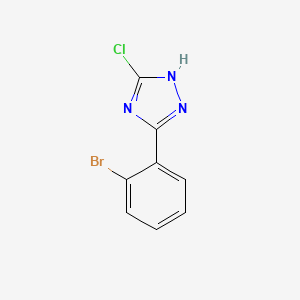
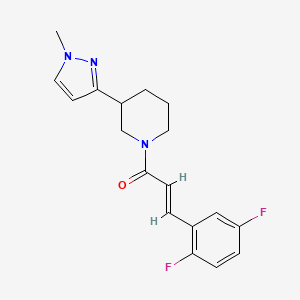
![N-(2,3-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2572556.png)
